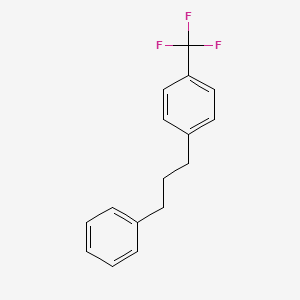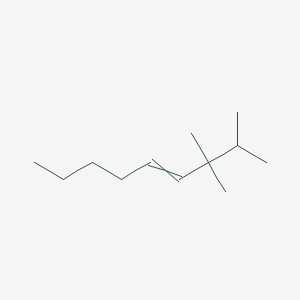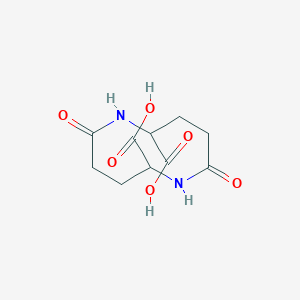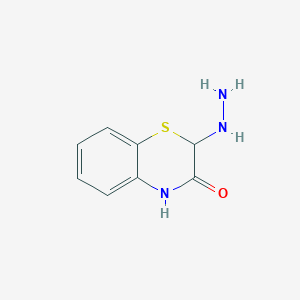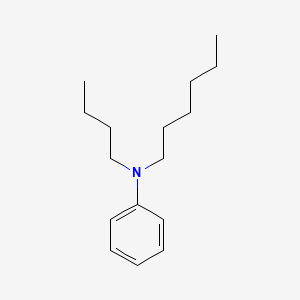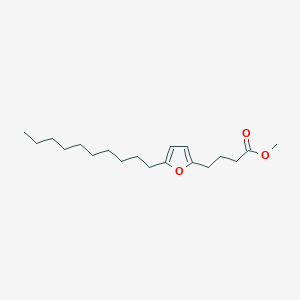
Methyl 4-(5-decylfuran-2-YL)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-decylfuran-2-yl)butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a long decyl chain, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-decylfuran-2-yl)butanoate typically involves the esterification of 4-(5-decylfuran-2-yl)butanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
4-(5-decylfuran-2-yl)butanoic acid+methanolH2SO4Methyl 4-(5-decylfuran-2-yl)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(5-decylfuran-2-yl)butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 4-(5-decylfuran-2-yl)butanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 4-(5-decylfuran-2-yl)butanoic acid and methanol.
Reduction: 4-(5-decylfuran-2-yl)butanol.
Transesterification: A different ester and methanol.
Aplicaciones Científicas De Investigación
Methyl 4-(5-decylfuran-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential biological activity due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the flavor and fragrance industry for its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(5-decylfuran-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially affecting cellular processes. The ester group can undergo hydrolysis, releasing the active acid form, which may interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methyl butanoate: A simpler ester with a fruity odor, commonly used in flavorings.
Ethyl acetate: Another ester with a pleasant smell, widely used as a solvent and in the fragrance industry.
Methyl 4-(5-methylfuran-2-yl)butanoate: A similar compound with a methyl group instead of a decyl chain.
Uniqueness
Methyl 4-(5-decylfuran-2-yl)butanoate is unique due to its long decyl chain and the presence of the furan ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
64137-40-2 |
|---|---|
Fórmula molecular |
C19H32O3 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
methyl 4-(5-decylfuran-2-yl)butanoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-12-17-15-16-18(22-17)13-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |
Clave InChI |
ONDNODKIBHXUOG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC=C(O1)CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


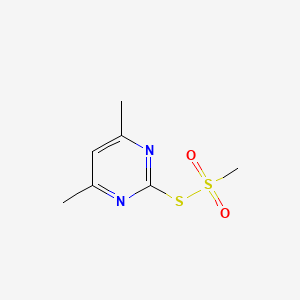
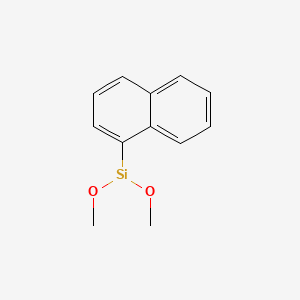
![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
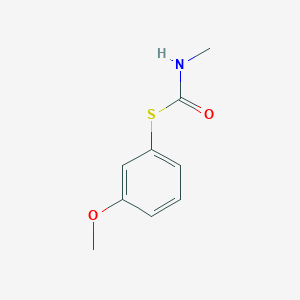
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
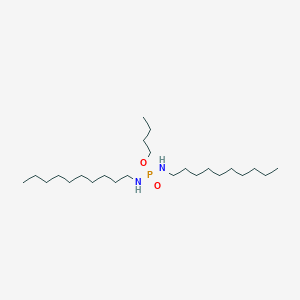
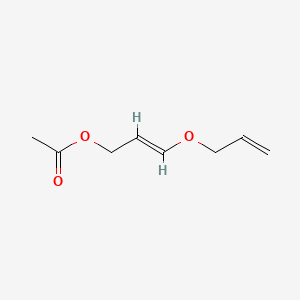

![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
